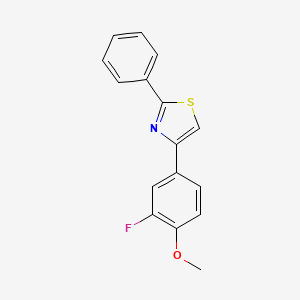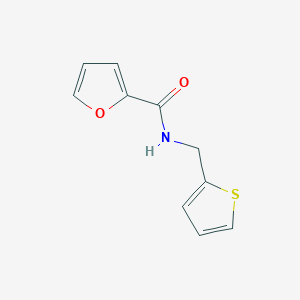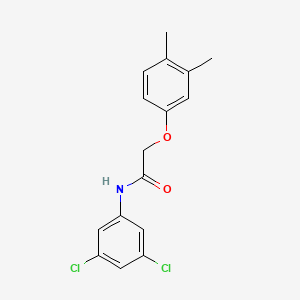![molecular formula C17H18N2OS B5861935 N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide, also known as DABCO TSO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of DABCO (1,4-diazabicyclo[2.2.2]octane) and has been synthesized using various methods.
科学的研究の応用
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst for various reactions, and as a fluorescent probe for biological imaging. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
作用機序
The mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO is not fully understood, but it is believed to involve the formation of a thioamide bond with various molecules. This bond formation can lead to changes in the structure and function of the molecules, which can result in various biological effects.
Biochemical and Physiological Effects:
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have antioxidant properties, which can protect cells from oxidative stress. Furthermore, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
実験室実験の利点と制限
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has several advantages for lab experiments. It is easy to synthesize and can be used in various reactions as a reagent or catalyst. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are limitations to using N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO in lab experiments. It is unstable in acidic conditions and can decompose over time, which can affect the results of experiments. In addition, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO can react with various molecules, which can lead to non-specific effects.
将来の方向性
There are several future directions for N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO research. One area of research is to study the mechanism of action of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO in more detail, to better understand how it interacts with various molecules. Another area of research is to study the potential use of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO in drug development, particularly in the development of cancer treatments. Furthermore, N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO can be used as a fluorescent probe for biological imaging, and future research can explore its potential applications in this field.
合成法
N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO has been synthesized using various methods, including the reaction of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide with carbon disulfide and butyryl chloride. The reaction involves the formation of a thioamide bond between the sulfur atom of carbon disulfide and the nitrogen atom of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide, followed by the reaction of butyryl chloride with the amino group of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide TSO. Other methods of synthesis include the reaction of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide with thiocarbonyl diimidazole and the reaction of N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide with thiocarbonyl S-methylisothiourea.
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-2-4-15(20)19-17(21)18-14-10-9-12-8-7-11-5-3-6-13(14)16(11)12/h3,5-6,9-10H,2,4,7-8H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSSDFXKNGDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)

![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)


![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)
![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)

![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)


![2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5861954.png)